![molecular formula C17H18N4O3S2 B2645875 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 380436-83-9](/img/structure/B2645875.png)
3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound known for its versatile applications in various scientific fields. It features a triazole ring, methoxyphenyl group, and dimethylbenzene sulfonamide moiety, providing unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
Step 1: : Formation of 3-methoxyphenyltriazole through the cyclization of 3-methoxyphenylhydrazine and formamide.
Step 2: : Introduction of the sulfanyl group using thiolating agents such as thiourea.
Step 3: : Coupling with N,N-dimethylbenzene-1-sulfonyl chloride using a base like triethylamine, forming the final product.
Industrial Production Methods
In industrial settings, this synthesis is optimized for scale-up by:
Streamlining reaction steps to minimize by-products.
Employing continuous flow chemistry for improved efficiency and control.
Utilizing catalysis and greener solvents for eco-friendly production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions with agents like hydrogen peroxide or permanganate, leading to sulfoxides or sulfones.
Reduction: : Reduction can be achieved using reagents like sodium borohydride, producing the corresponding thiol derivative.
Substitution: : It can participate in nucleophilic substitution reactions due to its sulfonamide group.
Common Reagents and Conditions
Oxidation: : Performed under acidic or basic conditions.
Reduction: : Usually carried out in ethanol or other suitable solvents.
Substitution: : Requires polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: : Sulfoxide, sulfone derivatives.
Reduction: : Thiol derivatives.
Substitution: : Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst precursor for polymerization and other organic transformations.
Analytical Chemistry: : Serves as a standard or reagent in various spectroscopic analyses.
Biology
Drug Development: : Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Enzyme Inhibition: : Studied for its ability to inhibit enzymes like proteases.
Medicine
Pharmacology: : Explored for its effects on metabolic pathways and potential therapeutic benefits.
Diagnostics: : Used in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: : Employed in the development of novel materials with specific properties.
Agriculture: : Investigated for use in agrochemicals to enhance crop protection.
Mechanism of Action
This compound exerts its effects through:
Molecular Targets: : Interacts with proteins, enzymes, and receptors, altering their function.
Pathways Involved: : Influences pathways such as signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Unique Features
Compared to other triazole-based compounds, 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide stands out due to its specific combination of functional groups, leading to distinctive chemical reactivity and biological activity.
Similar Compounds
1,2,4-Triazole-3-thiol: : Similar thiol group but lacks the methoxyphenyl and dimethylbenzene sulfonamide moieties.
3-Methoxyphenyltriazole: : Shares the triazole and methoxyphenyl groups but differs in its sulfonamide functionality.
N,N-Dimethylbenzene-1-sulfonamide derivatives: : Shares the sulfonamide group but varies in the triazole structure.
In essence, this compound's unique structure and functionality make it a versatile candidate for various scientific applications, providing avenues for further research and development in diverse fields.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20(2)26(22,23)15-9-4-6-12(10-15)16-18-19-17(25)21(16)13-7-5-8-14(11-13)24-3/h4-11H,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBQTFCERBXKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)
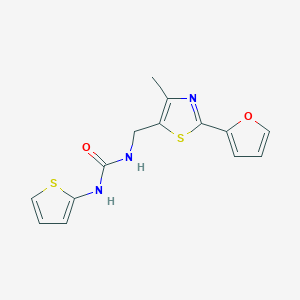
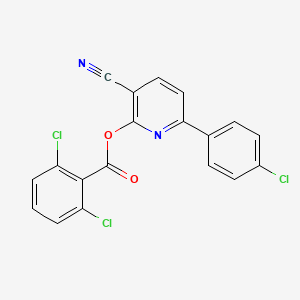
![(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2645799.png)
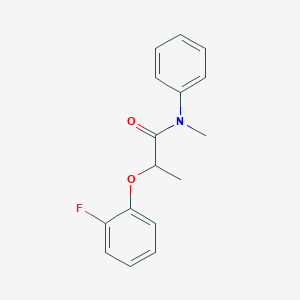
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)
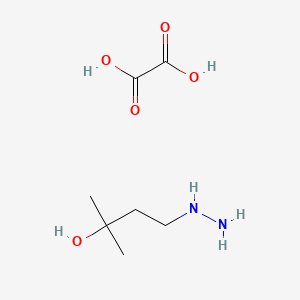

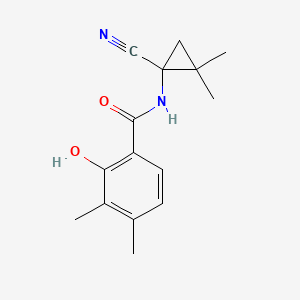

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2645813.png)
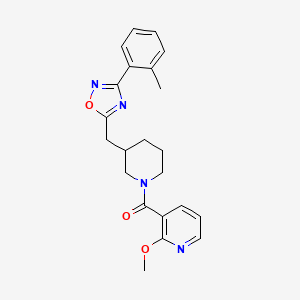
![(2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2645815.png)
